molecular formula C4H7ClO3 B1434645 R-methyl 3-chloro-2-hydroxypropanoate CAS No. 82971-67-3

R-methyl 3-chloro-2-hydroxypropanoate

Cat. No. B1434645
CAS RN: 82971-67-3
M. Wt: 138.55 g/mol
InChI Key: PKYMVZYRXABHDE-VKHMYHEASA-N
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Description

R-methyl 3-chloro-2-hydroxypropanoate , also known as methyl 2-chloro-3-hydroxypropionate , is an organic compound with the chemical formula C₄H₇ClO₃ . It is a colorless solid and belongs to the class of organic building blocks. The compound is used in various synthetic processes and has garnered interest due to its unique structure and reactivity .


Synthesis Analysis

The synthesis of R-methyl 3-chloro-2-hydroxypropanoate involves the esterification of 2-chloro-3-hydroxypropionic acid with methanol. This reaction typically occurs under acidic conditions, resulting in the formation of the methyl ester .


Molecular Structure Analysis

The compound’s molecular structure consists of a hydroxyl group (OH) and a chlorine atom (Cl) attached to a propionate (CH₃CH₂COO⁻) backbone. The methyl group (CH₃) is linked to the hydroxyl group, forming the ester .


Chemical Reactions Analysis

R-methyl 3-chloro-2-hydroxypropanoate can participate in various chemical reactions, including nucleophilic substitution, ester hydrolysis, and transesterification. Its reactivity arises from the presence of the hydroxyl and chlorine functional groups .


Physical And Chemical Properties Analysis

  • Refractive Index : The refractive index at 20°C is 1.4536 .

Safety And Hazards

  • Storage : Store it as a combustible solid (Storage Class Code 11) .

Future Directions

Research on R-methyl 3-chloro-2-hydroxypropanoate continues to explore its applications in organic synthesis, drug development, and materials science. Investigating its reactivity, stability, and potential modifications will guide future advancements .

properties

IUPAC Name

methyl (2R)-3-chloro-2-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO3/c1-8-4(7)3(6)2-5/h3,6H,2H2,1H3/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKYMVZYRXABHDE-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

R-methyl 3-chloro-2-hydroxypropanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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